![molecular formula C10H15NO4S B049142 [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate CAS No. 114860-09-2](/img/structure/B49142.png)
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist. It is widely used in the treatment of hypertension and benign prostatic hyperplasia. In addition to its clinical applications, Prazosin has been used in scientific research to investigate its mechanism of action, physiological effects, and potential therapeutic applications.
Wirkmechanismus
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate works by selectively blocking alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels and the prostate gland. By blocking these receptors, [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate causes relaxation of the smooth muscle and dilation of blood vessels, resulting in a decrease in blood pressure.
Biochemische Und Physiologische Effekte
In addition to its effects on blood pressure, [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has been shown to have other physiological effects. It has been found to decrease heart rate and cardiac output, as well as increase urine flow rate. [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate in lab experiments is its well-established mechanism of action and pharmacological properties. However, one limitation is that it is a relatively non-specific alpha-1 adrenergic receptor antagonist, meaning that it may also affect other receptors and have off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate. One area of interest is its potential use in the treatment of PTSD, as mentioned earlier. Other potential applications include its use in the treatment of hypertension and other cardiovascular conditions, as well as its anti-inflammatory effects. Further research is also needed to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate can be synthesized through a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The resulting compound is then reacted with 2-bromo-1-(methylamino)propane to form the desired product.
Wissenschaftliche Forschungsanwendungen
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has been extensively studied for its effects on the cardiovascular system, particularly its ability to lower blood pressure. It has also been investigated for its potential use in the treatment of post-traumatic stress disorder (PTSD) due to its ability to block the effects of norepinephrine, a neurotransmitter involved in the stress response.
Eigenschaften
CAS-Nummer |
114860-09-2 |
|---|---|
Produktname |
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate |
Molekularformel |
C10H15NO4S |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
[4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO4S/c1-8(11-2)7-9-3-5-10(6-4-9)15-16(12,13)14/h3-6,8,11H,7H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
INDPFEUVIBZCGR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OS(=O)(=O)O)NC |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OS(=O)(=O)O)NC |
Synonyme |
P-SAE pholedrine sulfuric acid este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



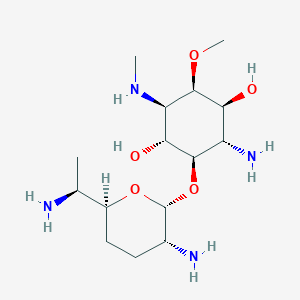
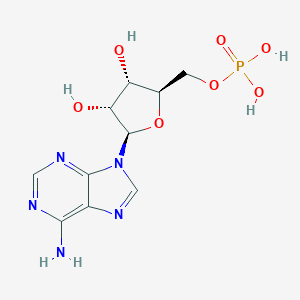
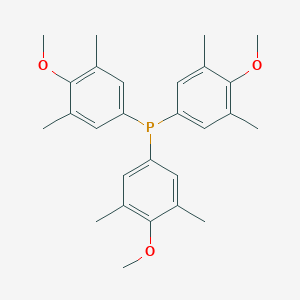
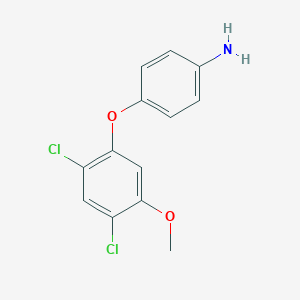
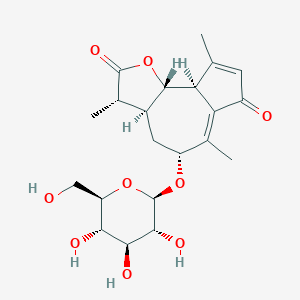
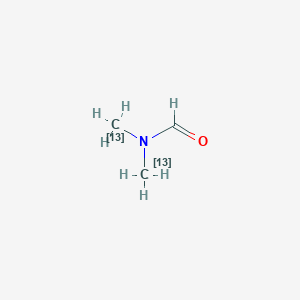
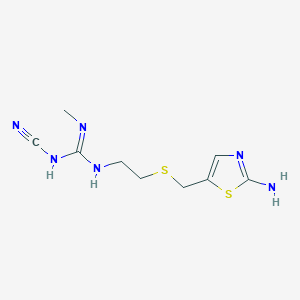
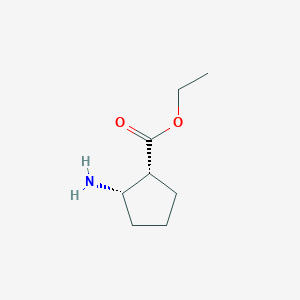
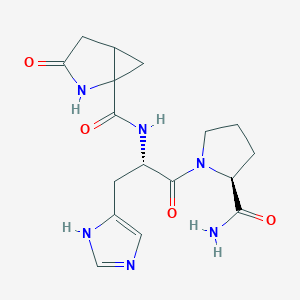
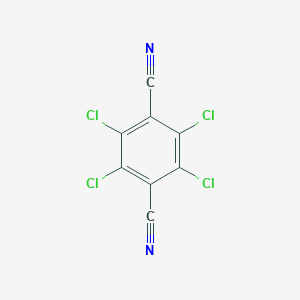
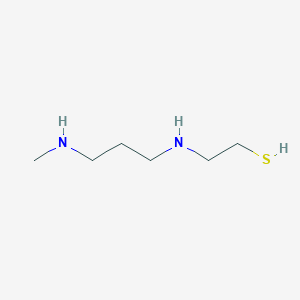
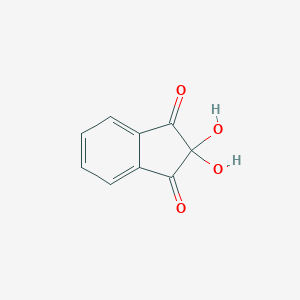
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)